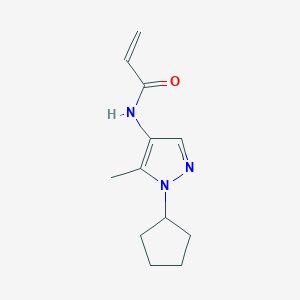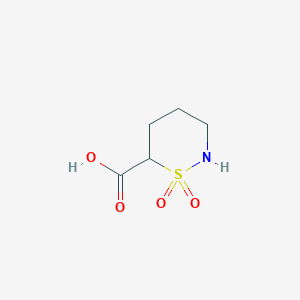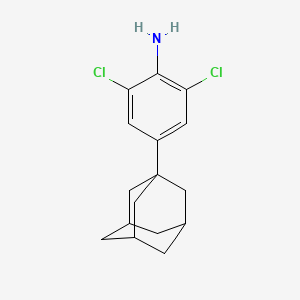
N-(1-Cyclopentyl-5-methylpyrazol-4-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyclopentyl-5-methylpyrazol-4-yl)prop-2-enamide, also known as CPP, is a chemical compound used in scientific research as a selective antagonist for the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes in the brain. CPP has been extensively studied for its ability to block the NMDA receptor, which has implications for the treatment of various neurological disorders.
Mecanismo De Acción
N-(1-Cyclopentyl-5-methylpyrazol-4-yl)prop-2-enamide works by binding to the NMDA receptor and blocking the flow of calcium ions into the cell. This prevents the activation of various signaling pathways that are involved in synaptic plasticity and learning and memory processes. By blocking the NMDA receptor, this compound can also prevent the toxic effects of excessive glutamate release, which can occur in various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various animal models. Studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. This compound has also been shown to have antidepressant effects in animal models of depression. However, the effects of this compound can vary depending on the dose and duration of treatment, and further research is needed to fully understand its effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(1-Cyclopentyl-5-methylpyrazol-4-yl)prop-2-enamide in lab experiments is its selectivity for the NMDA receptor. This allows researchers to specifically study the role of the NMDA receptor in various neurological processes without affecting other types of glutamate receptors. However, this compound can be difficult to work with due to its low solubility in water and the specialized equipment and expertise required for its synthesis.
Direcciones Futuras
There are many potential future directions for research on N-(1-Cyclopentyl-5-methylpyrazol-4-yl)prop-2-enamide and the NMDA receptor. One area of interest is the role of the NMDA receptor in synaptic plasticity and learning and memory processes. Researchers are also interested in the potential therapeutic applications of NMDA receptor antagonists for various neurological disorders, including schizophrenia, depression, and Alzheimer's disease. Additionally, there is ongoing research into the development of new compounds that can selectively target the NMDA receptor with improved efficacy and safety profiles.
Métodos De Síntesis
N-(1-Cyclopentyl-5-methylpyrazol-4-yl)prop-2-enamide can be synthesized using a multi-step process that involves the reaction of cyclopentylmagnesium bromide with 4-methyl-1,2-diazole to form 1-cyclopentyl-5-methylpyrazole. This intermediate is then reacted with prop-2-enoyl chloride to form this compound. The synthesis of this compound requires specialized laboratory equipment and expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-(1-Cyclopentyl-5-methylpyrazol-4-yl)prop-2-enamide has been used extensively in scientific research to study the role of the NMDA receptor in various neurological disorders, including schizophrenia, depression, and Alzheimer's disease. This compound is a selective antagonist for the NMDA receptor, meaning that it blocks the receptor's activity without affecting other types of glutamate receptors. This makes this compound a useful tool for studying the specific role of the NMDA receptor in various neurological processes.
Propiedades
IUPAC Name |
N-(1-cyclopentyl-5-methylpyrazol-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-3-12(16)14-11-8-13-15(9(11)2)10-6-4-5-7-10/h3,8,10H,1,4-7H2,2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQJXYLOJMSMRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2CCCC2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-(2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2440821.png)
![1-methyl-8-(4-methylphenyl)-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2440823.png)

![[3-(Dimethylamino)phenyl]-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2440826.png)


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-benzoylthiophen-2-yl)methyl)oxalamide](/img/structure/B2440832.png)


![(4-(1H-pyrrol-1-yl)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2440835.png)


![N-(1-cyanobutyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2440841.png)
![2-Chloro-N-[1-(5-ethylfuran-2-YL)-2-methoxyethyl]pyridine-3-sulfonamide](/img/structure/B2440842.png)